![molecular formula C23H19NO5S B2844654 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid CAS No. 2460751-15-7](/img/structure/B2844654.png)

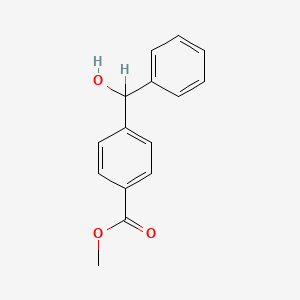

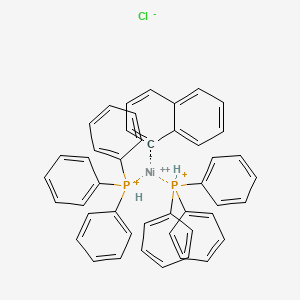

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of fluorene and thiophene, containing a fluorene moiety (a polycyclic aromatic compound), a thiophene ring (a heterocyclic compound with a sulfur atom), and an azetidine ring (a four-membered heterocyclic compound with a nitrogen atom) . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.

科学的研究の応用

Protection and Deprotection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy groups in synthetic chemistry. It offers compatibility with various acid- and base-labile protecting groups, making it highly versatile for synthesizing complex molecules. The Fmoc group can be conveniently removed without affecting other sensitive groups in the molecule, showcasing its utility in the synthesis of peptides and nucleic acid fragments (C. Gioeli, J. Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

The Fmoc strategy is foundational for solid phase peptide synthesis (SPPS), facilitating the assembly of peptides and proteins with high efficiency and fidelity. This methodology is highlighted by the total chemical synthesis of deglycosylated human erythropoietin, demonstrating the capability to synthesize complex biological molecules with precise control over the sequence and structure (N. Robertson, R. Ramage, 1999).

Anticancer and Antimicrobial Applications

Research into the bioactive potential of fluorene derivatives has identified compounds with significant anticancer and antimicrobial activities. These compounds, including azetidinone and thiazolidinone derivatives, have been evaluated against multidrug-resistant strains and various cancer cell lines, revealing their promise as therapeutic agents (E. Hussein et al., 2020).

Novel Synthesis Methods

Innovative synthesis methods for Fmoc-amino acids and related compounds have expanded the toolkit available to chemists, enabling the creation of novel bioactive molecules and the exploration of their biological effects. These methods often focus on improving yield, reducing reaction times, and enhancing the overall efficiency of compound generation (K. Le, R. Goodnow, 2004).

Inhibitory Effects on Cell Adhesion

Certain fluoren-9-ylmethoxycarbonyl amino acids exhibit anti-inflammatory properties by inhibiting cell adhesion processes. This mechanism of action suggests potential therapeutic applications in conditions where inhibition of leukocyte recruitment is beneficial, such as in the treatment of inflammatory diseases (R. Burch et al., 1991).

特性

IUPAC Name |

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c25-21(26)19-10-30-11-20(19)23(28)12-24(13-23)22(27)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18,28H,9,12-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNSQNKNGCVMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CSC=C5C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)

![3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione](/img/structure/B2844572.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)

![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)

![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2844589.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2844591.png)